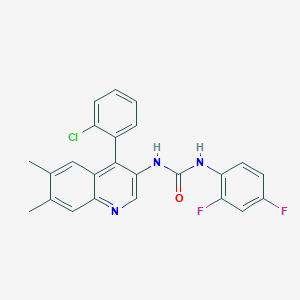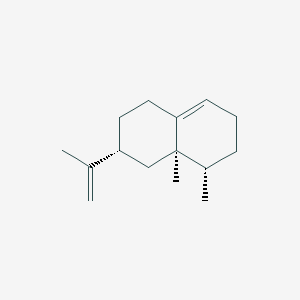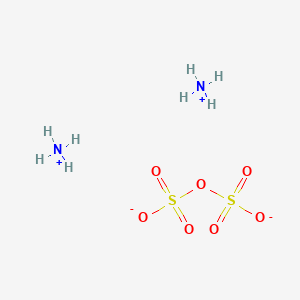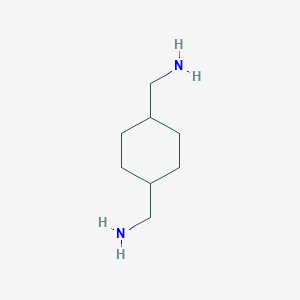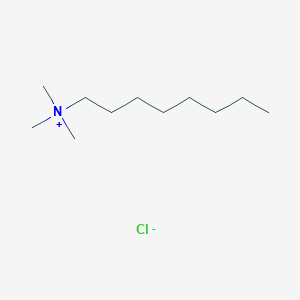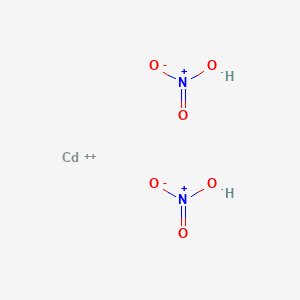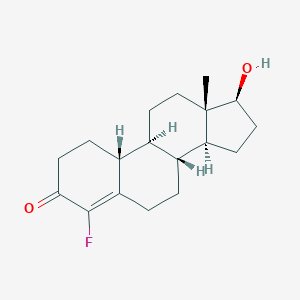
25-Azacholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Azacholesterol is a synthetic analog of cholesterol that has been extensively studied for its potential use in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of 25-Azacholesterol is not fully understood, but it is believed to act by disrupting the structure and function of cholesterol-rich membrane domains known as lipid rafts. This disruption can lead to changes in cellular signaling and metabolism, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
25-Azacholesterol has been shown to have a number of biochemical and physiological effects, including the inhibition of cholesterol biosynthesis, the modulation of membrane fluidity, and the alteration of cellular signaling pathways. These effects make it a valuable tool for investigating a wide range of biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 25-Azacholesterol in lab experiments is its ability to selectively target cholesterol-rich membrane domains, allowing researchers to investigate the role of these domains in various biological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Future Directions
There are many potential future directions for research on 25-Azacholesterol, including the investigation of its therapeutic potential in the treatment of cancer and other diseases, the development of new synthesis methods, and the exploration of its effects on various cellular signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific fields.
Conclusion:
Overall, 25-Azacholesterol is a valuable tool for investigating various biological processes and has a wide range of potential applications in scientific research. While there are some limitations to using this compound, its unique biochemical and physiological effects make it a promising area of study for researchers in a variety of fields.
Scientific Research Applications
25-Azacholesterol has been used in a variety of scientific research applications, including the study of cholesterol metabolism, lipid rafts, and membrane structure. This compound has also been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
properties
CAS RN |
1973-61-1 |
|---|---|
Product Name |
25-Azacholesterol |
Molecular Formula |
C26H45NO |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H45NO/c1-18(7-6-16-27(4)5)22-10-11-23-21-9-8-19-17-20(28)12-14-25(19,2)24(21)13-15-26(22,23)3/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
InChI Key |
RZPPEFJMRVRCDD-XSLNCIIRSA-N |
Isomeric SMILES |
C[C@H](CCCN(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Other CAS RN |
1973-61-1 |
physical_description |
Solid |
synonyms |
24-(dimethylamino)chol-5-en-3 beta-ol 25-azacholesterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



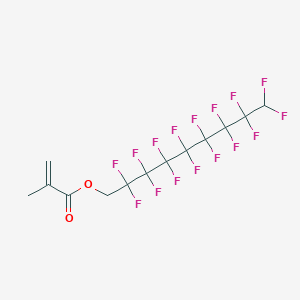


![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)
